rac-BHFF
Description
The Significance of GABAB Receptors in Central Nervous System Function
GABAB receptors are widely distributed throughout the CNS, found on both pre- and post-synaptic membranes. mdpi.comnih.govjst.go.jp Presynaptically, they function as autoreceptors or heteroreceptors to inhibit the release of various neurotransmitters, including GABA, glutamate (B1630785), noradrenaline, serotonin, and dopamine (B1211576), by modulating voltage-gated calcium channels. mdpi.com Postsynaptically, GABAB receptors contribute to inhibitory postsynaptic potentials (IPSPs) by activating inwardly rectifying potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability. mdpi.comnih.govjst.go.jp This dual pre- and post-synaptic localization allows GABAB receptors to exert fine control over synaptic transmission and neuronal network activity. mdpi.comnih.govjst.go.jp Their involvement in regulating synaptic plasticity further underscores their critical role in learning, memory, and other higher-order brain functions. patsnap.com
Positive Allosteric Modulators as a Therapeutic Strategy for GABAB Receptors
Given the significant role of GABAB receptors in various CNS disorders, modulating their activity presents a promising therapeutic strategy. While orthosteric agonists like baclofen (B1667701), a clinically approved drug for spasticity, directly activate the receptor by binding to the orthosteric site, positive allosteric modulators (PAMs) offer an alternative approach. patsnap.comacs.orgoup.compsychiatriapolska.plnih.govwikipedia.org
Conceptual Advantages of Allosteric Modulation in Therapeutic Development
The allosteric mechanism of action offers several conceptual advantages over orthosteric agonism for therapeutic development targeting GABAB receptors. patsnap.comacs.orgoup.compsychiatriapolska.plnih.govacs.orghelsinki.fifrontiersin.org
Use-Dependence: PAMs enhance GABAB receptor activity only in the presence of endogenous GABA. This use-dependent modulation is thought to provide a more spatially and temporally controlled effect, potentially reducing the risk of overstimulation and desensitization associated with constant activation by orthosteric agonists. acs.orgnih.govacs.orghelsinki.fifrontiersin.org
Improved Side Effect Profile: Due to their dependence on endogenous GABA release, PAMs are expected to have a better therapeutic index and potentially fewer side effects compared to orthosteric agonists. acs.orgoup.compsychiatriapolska.plnih.govhelsinki.fifrontiersin.org Preclinical studies suggest that GABAB PAMs may exhibit a larger separation between desired therapeutic effects (e.g., anxiolysis, anti-addiction) and undesired effects (e.g., sedation, motor incoordination) than baclofen. oup.compsychiatriapolska.plnih.govhelsinki.fifrontiersin.org
Fine-Tuning of Receptor Activity: By modulating the receptor's sensitivity or efficacy to GABA, PAMs can fine-tune the inhibitory signal in a physiologically relevant manner. patsnap.comacs.org
Reduced Tolerance and Desensitization: Some research suggests that GABAB PAMs may be less likely to cause receptor desensitization compared to orthosteric agonists, potentially mitigating the development of tolerance. acs.org
Overview of rac-BHFF as a GABAB Receptor Positive Allosteric Modulator
This compound, chemically known as (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a synthetic organic compound that has been identified and characterized as a potent and selective positive allosteric modulator of GABAB receptors. tocris.comcaymanchem.commedchemexpress.comscbt.comguidetopharmacology.org Its identification contributed to the growing interest in GABAB PAMs as a potential therapeutic approach for various CNS disorders. patsnap.comoup.compsychiatriapolska.plnih.govnih.gov
Preclinical research has investigated the pharmacological profile and potential therapeutic applications of this compound, particularly in models related to addiction and anxiety. oup.comhelsinki.fifrontiersin.orgtocris.comcaymanchem.commedchemexpress.comresearchgate.net Studies have demonstrated that this compound can enhance the potency and efficacy of GABA at GABAB receptors. tocris.comcaymanchem.com
Detailed research findings on this compound's activity are presented in the following sections.
Table 1: In Vitro Pharmacological Profile of this compound at GABAB Receptors
| Assay Type | Species | Effect on GABA Potency | Effect on GABA Efficacy | Agonist Activity (EC50) | Reference |
| GTPγS Binding | Human | >15-fold | >149% | Low efficacy (>30 µM) | helsinki.fitocris.com |
| GTPγS Binding | Rat | Not specified | Not specified | Low efficacy (>30 µM) | helsinki.fi |
| Intracellular Ca2+ Mobilization | Human | ~2.5-fold (ORM-27669 comparison) | Not specified | Pure allosteric | helsinki.fi |
| Intracellular Ca2+ Mobilization | Rat | ~2.5-fold (ORM-27669 comparison) | Not specified | Pure allosteric | helsinki.fi |
| cAMP accumulation inhibition | Human | Not specified | Not specified | 1.9 µM | medchemexpress.cn |
Note: Data compiled from various sources; specific values and assay conditions may vary between studies.
Research has shown that this compound significantly increased the potency and efficacy of GABA in activating GABAB receptors in vitro. For instance, in a GTPγS binding assay, this compound increased GABA potency by over 15-fold and efficacy by over 149%. tocris.com While primarily acting as a PAM, some studies using specific assay conditions have also reported low intrinsic agonist activity for this compound at high concentrations. helsinki.fimedchemexpress.cn The pharmacological profile, including the degree of allosteric modulation and potential for intrinsic activity, can be influenced by the specific signaling pathway studied and the experimental system used (e.g., recombinant receptors vs. native receptors). helsinki.fi
Preclinical in vivo studies have explored the effects of this compound in animal models. This compound has demonstrated anxiolytic-like activity in stress-induced hyperthermia models in mice. tocris.commedchemexpress.com It has also been shown to suppress alcohol self-administration and drinking behavior in alcohol-preferring rats, suggesting potential therapeutic utility in the treatment of alcohol use disorder. oup.comhelsinki.fifrontiersin.orgresearchgate.net The anti-addictive effects of this compound in these models occurred at doses that did not induce sedation, supporting the potential for a better side-effect profile compared to orthosteric agonists like baclofen. oup.compsychiatriapolska.plhelsinki.fifrontiersin.org
Table 2: Selected Preclinical In Vivo Findings with this compound
| Animal Model | Observed Effect | Reference |
| Stress-induced hyperthermia (mice) | Anxiolytic-like activity (reversal of hyperthermia) | tocris.commedchemexpress.com |
| Alcohol self-administration (rats) | Suppression of alcohol self-administration and drinking | oup.comhelsinki.fifrontiersin.orgresearchgate.net |
| Cocaine-induced plasticity (mice) | Suppression of cocaine-induced synaptic adaptations in VTA DA neurons (at non-sedative doses) | helsinki.fi |
| Locomotor activity (mice) | No significant alteration at non-sedative doses; decrease at higher doses | helsinki.fi |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-ditert-butyl-3-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16(22,13(21)23-12)17(18,19)20/h7-8,22H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNOANDLZIIFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402030 | |
| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123557-91-5 | |
| Record name | 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123557-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BHFF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123557915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123557-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BHFF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W3822BMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Rac Bhff at Gabab Receptors
In Vitro Receptor Modulatory Efficacy
In vitro studies have extensively characterized the ability of rac-BHFF to modulate GABAB receptor function. These investigations typically involve assessing its impact on endogenous GABA activity, its influence on G-protein coupling, and analyzing its concentration-response relationships.
Potentiation of Endogenous GABA Activity
This compound has been shown to significantly enhance the activity of endogenous GABA at GABAB receptors. Studies using techniques such as intracellular Ca2+ mobilization assays and GTPγ[35S] binding assays have demonstrated this potentiating effect. For instance, this compound can shift the concentration-response curve of GABA to the left, indicating an increase in GABA's potency nih.gov. This potentiation is a hallmark of positive allosteric modulation, where the modulator increases the receptor's sensitivity to its endogenous agonist.
In GTPγ[35S] binding assays, this compound at a concentration of 0.3 µM increased GABA potency by 15.3-fold and efficacy by 149% nih.gov. At a concentration of 10 µM, this compound was more efficient than another PAM, ORM-27669, in potentiating both GABA and baclofen (B1667701) dose-responses at human and rat GABAB receptors helsinki.fi.
Influence on G-Protein Coupling and Downstream Signaling
GABAB receptors exert their inhibitory effects primarily through coupling to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, such as inwardly rectifying potassium (KIR3) channels and voltage-gated calcium channels portlandpress.com.
Studies utilizing [35S]GTPγS binding assays, which measure G-protein coupling, have shown that this compound can potentiate the stimulation of [35S]GTPγS binding induced by agonists like baclofen helsinki.fi. This indicates that this compound enhances the coupling of activated GABAB receptors to G proteins, thereby amplifying downstream signaling. While this compound was found to be a pure allosteric modulator in calcium-based assays, it demonstrated both agonistic activity and PAM activity in [35S]GTPγS binding assays at both human and rat GABAB receptors helsinki.fi.
Furthermore, activation of GABAB receptors by agonists or PAMs, including this compound, can lead to the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) and protein kinase B (Akt) in certain neuronal cells, suggesting an influence on these downstream signaling pathways portlandpress.com. Cryo-electron microscopy (cryo-EM) structures reveal that PAM binding can promote the binding and activation of Gi/o proteins rcsb.orgpdbj.org.
Analysis of Concentration-Response Relationships
The modulatory effects of this compound are concentration-dependent. In potentiation studies, increasing concentrations of this compound lead to a greater leftward shift in the agonist concentration-response curve and/or an increase in the maximal response nih.govhelsinki.firesearchgate.net.
While primarily characterized as a PAM, this compound has also shown low efficacy and potency as an agonist at human and rat GABAB receptors in calcium-based assays (EC50 > 30 µM) helsinki.fi. However, in [35S]GTPγS binding assays, it exhibited intrinsic agonistic activity helsinki.fi. The concentration-response relationships for both its potentiating and, where observed, agonistic effects are crucial for understanding its pharmacological profile.
Table 1: In Vitro Potentiation of GABA and Baclofen Responses by this compound
| Agonist | Receptor Species | Assay | This compound Concentration | Potency Increase (Fold) | Efficacy Increase (%) | Reference |
| GABA | Human/Rat | Intracellular Ca2+ Mobilization | 10 µM | More efficient than ORM-27669 | - | helsinki.fi |
| Baclofen | Human/Rat | Intracellular Ca2+ Mobilization | 10 µM | More efficient than ORM-27669 | - | helsinki.fi |
| GABA | Human | GTPγ[35S] Binding | 0.3 µM | 15.3 | 149 | nih.gov |
| (+)-BHFF | Human | GTPγ[35S] Binding | 0.3 µM | 87.3 | 181 | nih.gov |
Note: Data compiled from cited sources. Specific efficacy values for 10 µM this compound in calcium mobilization assay were not explicitly stated as percentage increase in the source but described as "more efficient".
Molecular Mechanisms of Allosteric Action
The allosteric modulation by this compound involves specific interactions with the GABAB receptor complex, leading to conformational changes that enhance receptor function.
Identification of Binding Sites within the GABAB Receptor Complex
Cryo-EM studies have provided significant insights into the binding site of this compound. These structures reveal that this compound binds to an allosteric site located within the transmembrane (7TM) domain interface of the GABAB receptor heterodimer, specifically between the GBR1 and GBR2 subunits rcsb.orgpdbj.orgoup.com. This binding pocket is distinct from the orthosteric GABA binding site, which is located in the extracellular domain of the GBR1 subunit portlandpress.com. The binding site is situated close to specific residues within the transmembrane helices, such as M694 in the GBR2 subunit oup.com.
Conformational Changes Induced by this compound Binding
The binding of this compound to the transmembrane interface stabilizes the active conformation of the GABAB receptor's 7TM domains rcsb.orgpdbj.org. In the inactive state, the 7TM domains exhibit an open conformation stabilized by interactions between specific helices. Upon agonist binding to the extracellular domain and PAM binding to the transmembrane interface, the receptor undergoes significant conformational rearrangements.
This includes the reorientation of the 7TM domains, leading to a more closed conformation at the intracellular side rcsb.orgpdbj.org. The movement of linker regions connecting the extracellular and transmembrane domains also contributes to this process rcsb.orgpdbj.org. These conformational changes, particularly in the transmembrane helices and the intracellular loop 3 of the GBR2 subunit, are critical for facilitating the efficient coupling and activation of Gi/o proteins, thereby enhancing the downstream signaling cascade rcsb.orgpdbj.org.
The stabilization of the active state by this compound explains its ability to potentiate GABAergic signaling. By favoring the conformation that is competent for G-protein coupling, this compound increases the likelihood of a productive signaling event occurring upon GABA binding.
Table 2: Key Molecular Interactions and Conformational Changes Induced by this compound Binding
| Feature | Description | Impact on Receptor Function | Reference |
| Binding Site | Transmembrane domain interface between GBR1 and GBR2 subunits. | Allosteric modulation, distinct from orthosteric site. | rcsb.orgpdbj.orgoup.com |
| Residues Involved | Close to M694 in GBR2 subunit. | Contributes to the formation of the allosteric binding pocket. | oup.com |
| Conformational Change (7TM) | Stabilization of the active, more closed conformation of 7TM domains. | Promotes G-protein coupling. | rcsb.orgpdbj.org |
| Conformational Change (ICL3) | Significant changes in intracellular loop 3 of GBR2. | Facilitates interaction with and activation of Gi/o proteins. | rcsb.orgpdbj.org |
Assessment of Intrinsic Agonistic Activity in Diverse Assays
Research has investigated the intrinsic agonistic activity of this compound across various in vitro assay systems to fully characterize its pharmacological profile at GABAB receptors. While ideally, PAMs are devoid of intrinsic activity and only potentiate the effects of the endogenous ligand, studies have shown that the agonistic profile of this compound can vary depending on the specific assay and the receptor system used helsinki.fi.
In intracellular Ca2+ mobilization assays, this compound has been found to act as a pure allosteric modulator, showing low efficacy and potency as an agonist at both human and rat GABAB receptors (EC50 > 30 µM) helsinki.fi. This suggests that in this particular signaling pathway, this compound primarily functions by enhancing the response to GABA or other agonists rather than directly activating the receptor helsinki.fi.
However, in [35S]GTPγS binding assays, which measure G protein coupling, this compound has demonstrated intrinsic agonistic activity at both human and rat GABAB receptors helsinki.fi. At a concentration of 10 µM, this compound acted as an agonist with an efficacy slightly lower than that of a high concentration of GABA (100 µM) helsinki.fi. This intrinsic agonism in the [35S]GTPγS binding assay prevented an accurate estimation of its allosteric pharmacology in this specific context helsinki.fi.
Further studies using a stable CHO-Gα16-hGABAB(1a,2a) cell system also reported agonistic activity of this compound in the absence of exogenous GABA helsinki.fi. The presence of intrinsic agonism in certain assays, particularly those measuring G protein coupling, suggests that this compound might not be a "pure" PAM in all signaling contexts and could directly activate GABAB receptors to some extent, depending on the assay system and potentially the level of constitutive receptor activity helsinki.fi.
The observed differences in intrinsic agonistic activity between assays (e.g., calcium-based vs. [35S]GTPγS binding) highlight the complexity of this compound's interaction with GABAB receptors and suggest that its pharmacological profile can be influenced by the specific signaling pathway being measured helsinki.fi.
Comparative Pharmacodynamics of this compound
The pharmacodynamic profile of this compound has been compared with both orthosteric GABAB receptor agonists and other GABAB receptor positive allosteric modulators to understand its relative effects and potential advantages.
Comparison with Orthosteric GABAB Receptor Agonists
Orthosteric agonists, such as baclofen and GABA, bind to the primary agonist site on the GABAB receptor to elicit a functional response . This compound, as a PAM, interacts with a distinct site and enhances the effects of these orthosteric ligands rndsystems.com.
In various in vitro assays, this compound has been shown to potentiate the effects of GABA and baclofen helsinki.fi. For instance, this compound has been reported to increase the potency and efficacy of GABA, with fold changes exceeding 15-fold in potency and 149% in efficacy in some assays rndsystems.comtargetmol.com. This potentiation is a hallmark of positive allosteric modulation.
While orthosteric agonists directly activate the receptor, the action of this compound is dependent on the presence of an orthosteric agonist oup.com. This conditional activity is considered a potential advantage of PAMs, as their effects are theoretically limited to conditions where endogenous GABA is released, potentially leading to a more physiological modulation of GABAB receptor activity compared to the global activation induced by orthosteric agonists helsinki.fioup.com.
Studies comparing this compound with baclofen in vivo have shown that this compound can enhance certain effects of baclofen, such as baclofen-induced loss of righting reflex caymanchem.com. However, this compound did not alter baclofen-induced hypothermia in mice, suggesting potential differences in the GABAB receptor populations or signaling pathways modulated by this compound compared to baclofen . Furthermore, the discriminative stimulus effects of this compound have been shown to differ from those of baclofen, indicating a distinct pharmacological profile nih.gov.
Differentiation from Other GABAB Receptor Positive Allosteric Modulators
This compound is one among several identified GABAB receptor PAMs, including compounds like CGP7930 and GS39783 portlandpress.com. Comparisons between this compound and other PAMs have revealed differences in their potency, efficacy, and potentially their interaction with different GABAB receptor populations or signaling pathways.
In comparative studies, this compound has often been found to be more potent and efficient in potentiating GABA and baclofen responses compared to other PAMs like ORM-27669 helsinki.fi. For example, at a concentration of 10 µM, this compound was more efficient than ORM-27669 in potentiating dose-responses at both human and rat GABAB receptors helsinki.fi. However, ORM-27669 was reported to potentiate maximal efficacy to a greater extent than this compound in some assays helsinki.fi.
Differences in intrinsic agonism have also been observed among GABAB PAMs. While this compound showed intrinsic agonism in the [35S]GTPγS binding assay, ORM-27669 had a more purely allosteric profile in both calcium-based and [35S]GTPγS assays, although with some tendency towards weak partial agonism at rat receptors helsinki.fi. Another study comparing this compound, CGP7930, and GS39783 in different functional assays (intracellular calcium release, BRET, and IP1 accumulation) found that this compound showed the strongest agonist effect across the three assays, while GS39783 showed an agonist effect only in the IP1 assay elifesciences.org. CGP7930 also exhibited agonist effects in these assays elifesciences.org.
These comparisons suggest that different GABAB receptor PAMs may have distinct pharmacological nuances, including varying degrees of intrinsic activity and potentially differential modulation of receptor function depending on the specific GABAB receptor subtype composition or associated signaling proteins elifesciences.orghelsinki.finih.gov.
Analysis of Signaling Pathway Selectivity
GABAB receptor activation is known to couple to Gi/o proteins, leading to downstream effects such as inhibition of adenylyl cyclase, modulation of inwardly rectifying K+ channels (GIRK), and inhibition of voltage-gated Ca2+ channels portlandpress.com. Research has begun to explore whether this compound exhibits selectivity in modulating these different signaling pathways.
Studies using intracellular Ca2+ mobilization assays and [35S]GTPγS binding assays have already indicated differences in this compound's activity depending on the measured downstream event helsinki.fi. This compound acted as a pure PAM in the calcium-based assay but showed intrinsic agonism in the [35S]GTPγS binding assay, which reflects G protein coupling helsinki.fi. This suggests a potential difference in how this compound influences these two aspects of GABAB receptor signaling.
Furthermore, studies investigating the effects of GABAB receptor PAMs on specific ion channels, such as GIRK channels, have shown that this compound can potentiate baclofen-activated GIRK currents in transfected cells and hippocampal neurons oup.com. Comparisons with other PAMs like GS39783 in these assays have indicated that this compound can be consistently more efficacious in potentiating these currents oup.com.
The observation that this compound's intrinsic activity and potentiating effects can vary depending on the assay system and the specific downstream signaling pathway being examined suggests that this compound may exhibit a degree of signaling pathway selectivity helsinki.fioup.com. This selectivity could arise from differential coupling of GABAB receptor subtypes to various downstream effectors or from the allosteric binding site of this compound influencing specific conformational changes that favor coupling to certain pathways over others portlandpress.comhelsinki.fi. Further detailed studies are needed to fully elucidate the extent and mechanisms of this compound's signaling pathway selectivity.
Data Tables
Based on the search results, here are some data points that can be presented in tables. Note that specific numerical data for all comparisons and assays are not uniformly available across the snippets, but key findings can be summarized.
Table 1: Intrinsic Agonistic Activity of this compound in Different Assays
| Assay Type | Receptor Species | Intrinsic Activity Observation | EC50 (if reported) | Relative Efficacy (if reported) | Source Snippet |
| Intracellular Ca2+ Mobilization | Human, Rat | Pure PAM, Low Agonism | > 30 µM | Low | helsinki.fi |
| [35S]GTPγS Binding | Human, Rat | Intrinsic Agonist | Not accurately estimated | Slightly lower than 100 µM GABA | helsinki.fi |
| CHO-Gα16-hGABAB(1a,2a) Cell System | Human | Agonistic Activity (in absence of GABA) | Not specified | Not specified | helsinki.fi |
| IP1 Accumulation | Wild-type GABAB Receptor | Strongest Agonist Effect compared to CGP7930, GS39783 | Not specified | Strongest | elifesciences.org |
| BRET | Wild-type GABAB Receptor | Agonist Effect detected | Not specified | Detected | elifesciences.org |
| Calcium Release | Wild-type GABAB Receptor | Agonist Effect detected | Not specified | Detected | elifesciences.org |
Table 2: Comparative Potency and Efficacy of this compound vs. Other PAMs (Potentiation of GABA/Baclofen)
| Comparator PAM | Receptor Species | Agonist Used | Potency Comparison (this compound vs. Comparator) | Efficacy Comparison (this compound vs. Comparator) | Source Snippet |
| ORM-27669 | Human, Rat | GABA, Baclofen | More potent | More efficient at 10 µM, but less maximal efficacy potentiation | helsinki.fi |
| CGP7930 | Wild-type GABAB Receptor | Not explicitly stated for potentiation | Not explicitly stated | Not explicitly stated | elifesciences.org |
| GS39783 | Wild-type GABAB Receptor | Not explicitly stated for potentiation | Not explicitly stated | Not explicitly stated | elifesciences.org |
Table 3: Potentiation of GABA/Baclofen by this compound
| Agonist | Receptor Species | Potency Increase (Fold Change) | Efficacy Increase (%) | Source Snippet |
| GABA | Not specified | > 15-fold | > 149% | rndsystems.comtargetmol.com |
| Baclofen | Human, Rat | Potentiation observed | Potentiation observed | helsinki.fi |
Table 4: Comparative Effects of this compound and Baclofen In Vivo (Selected Findings)
| Effect Measured | Species | This compound Effect | Baclofen Effect | Comparison Finding | Source Snippet |
| Loss of Righting Reflex | Mice | Enhanced Baclofen effect | Induced effect | This compound enhanced baclofen-induced effect | caymanchem.com |
| Hypothermia | Mice | No alteration of Baclofen effect | Induced effect | This compound did not alter baclofen-induced effect | |
| Discriminative Stimulus Effects | Not specified | Distinct from Baclofen | Induced effect | This compound effects differed from Baclofen | nih.gov |
Table 5: Potentiation of GIRK Currents by GABAB PAMs
| PAM | Cell System / Neuron Type | Agonist Used | Potentiation Observation | Efficacy Comparison (this compound vs. GS39783) | Source Snippet |
| This compound | GIRK cells, Hippocampal neurons | Baclofen (~EC20) | Potentiation observed | Consistently more efficacious than GS39783 | oup.com |
| GS39783 | GIRK cells, Hippocampal neurons | Baclofen (~EC20) | Potentiation observed | Less efficacious than this compound | oup.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Source Snippet(s) |
| This compound | 4332683 | guidetomalariapharmacology.orgcenmed.com |
| Baclofen | 2284 | wikipedia.orgmims.comfishersci.ca |
| Gaboxadol | 3448 | wikipedia.orgnih.govuni.lu |
| CGP7930 | 5024764 | |
| GS39783 | Not explicitly found in search results for CID | elifesciences.orgportlandpress.com |
| ORM-27669 | Not found in search results | helsinki.fioup.com |
| GABA | 149 | (General knowledge, not explicitly cited for CID in snippets) |
This compound, chemically known as (R,S)-BHFF, has been identified as a potent and selective positive allosteric modulator (PAM) of the gamma-aminobutyric acid type B (GABAB) receptor caymanchem.comrndsystems.comtargetmol.com. GABAB receptors are crucial components of inhibitory neurotransmission in the central nervous system, functioning as metabotropic G-protein-coupled receptors (GPCRs) that exist as heterodimers of the GABAB1 and GABAB2 subunits . Unlike orthosteric agonists that bind to the primary recognition site, typically located on the GABAB1 subunit, PAMs like this compound interact with distinct allosteric sites, often situated at the dimeric interface or on the GABAB2 subunit elifesciences.orgportlandpress.com. This interaction enhances the receptor's response to its endogenous ligand, GABA, or other orthosteric agonists such as baclofen, without directly activating the receptor in their absence rndsystems.com.
Assessment of Intrinsic Agonistic Activity in Diverse Assays
The intrinsic agonistic activity of this compound has been evaluated across various in vitro assay systems to provide a comprehensive understanding of its pharmacological profile at GABAB receptors. While the ideal characteristic of a PAM is the absence of intrinsic activity, allowing it to solely potentiate the effects of the endogenous ligand, studies have indicated that the agonistic behavior of this compound can vary depending on the specific assay and the receptor system employed helsinki.fi.
In assays measuring intracellular Ca2+ mobilization, this compound has been characterized as a pure allosteric modulator, exhibiting low efficacy and potency as an agonist at both human and rat GABAB receptors (EC50 > 30 µM) helsinki.fi. This observation suggests that, within the context of this particular signaling pathway, this compound primarily exerts its effects by augmenting the response triggered by GABA or other agonists rather than initiating a direct activation of the receptor helsinki.fi.
Conversely, in [35S]GTPγS binding assays, which serve as a measure of G protein coupling, this compound has demonstrated intrinsic agonistic activity at both human and rat GABAB receptors helsinki.fi. At a concentration of 10 µM, this compound functioned as an agonist, displaying an efficacy that was slightly lower compared to a high concentration of GABA (100 µM) helsinki.fi. The presence of this intrinsic agonism in the [35S]GTPγS binding assay hindered the precise estimation of its allosteric pharmacology within this specific experimental setup helsinki.fi.
Additional research utilizing a stable CHO-Gα16-hGABAB(1a,2a) cell system has also reported agonistic activity of this compound even in the absence of exogenously applied GABA helsinki.fi. The detection of intrinsic agonism in certain assays, particularly those assessing G protein coupling, implies that this compound may not function as a "pure" PAM across all signaling contexts and could potentially induce direct activation of GABAB receptors to some degree, contingent upon the assay system and potentially the inherent constitutive activity level of the receptors helsinki.fi.
The observed discrepancies in intrinsic agonistic activity between different assay types (e.g., calcium-based versus [35S]GTPγS binding) underscore the intricate nature of this compound's interaction with GABAB receptors and suggest that its pharmacological characteristics can be influenced by the specific signaling pathway being investigated helsinki.fi.
Table 1: Intrinsic Agonistic Activity of this compound in Different Assays
| Assay Type | Receptor Species | Intrinsic Activity Observation | EC50 (if reported) | Relative Efficacy (if reported) |
| Intracellular Ca2+ Mobilization | Human, Rat | Pure PAM, Low Agonism | > 30 µM | Low |
| [35S]GTPγS Binding | Human, Rat | Intrinsic Agonist | Not accurately estimated | Slightly lower than 100 µM GABA |
| CHO-Gα16-hGABAB(1a,2a) Cell System | Human | Agonistic Activity (in absence of GABA) | Not specified | Not specified |
| IP1 Accumulation | Wild-type GABAB Receptor | Strongest Agonist Effect compared to CGP7930, GS39783 | Not specified | Strongest |
| BRET | Wild-type GABAB Receptor | Agonist Effect detected | Not specified | Detected |
| Calcium Release | Wild-type GABAB Receptor | Agonist Effect detected | Not specified | Detected |
Comparative Pharmacodynamics of this compound
The pharmacodynamic profile of this compound has been compared with both orthosteric GABAB receptor agonists and other GABAB receptor positive allosteric modulators to delineate its relative effects and potential advantages within the GABAB receptor system.
Comparison with Orthosteric GABAB Receptor Agonists
Orthosteric agonists, such as GABA and baclofen, exert their effects by binding to the primary agonist site on the GABAB receptor, thereby initiating a functional response . This compound, functioning as a PAM, interacts with a distinct allosteric site and serves to enhance the effects elicited by these orthosteric ligands rndsystems.com.
In various in vitro assays, this compound has consistently demonstrated the ability to potentiate the effects of both GABA and baclofen helsinki.fi. For instance, studies have reported that this compound can significantly increase the potency and efficacy of GABA, with observed increases exceeding 15-fold in potency and 149% in efficacy in certain assay conditions rndsystems.comtargetmol.com. This observed potentiation is a defining characteristic of positive allosteric modulation.
A key distinction lies in their mechanism of action: while orthosteric agonists directly activate the receptor, the activity of this compound is contingent upon the presence of an orthosteric agonist oup.com. This conditional activity is considered a potential benefit of PAMs, as their effects are theoretically confined to situations where endogenous GABA is released, potentially leading to a more physiologically relevant modulation of GABAB receptor activity compared to the widespread activation induced by orthosteric agonists helsinki.fioup.com.
In vivo comparisons between this compound and baclofen have indicated that this compound can enhance certain effects mediated by baclofen, such as the baclofen-induced loss of righting reflex caymanchem.com. However, this compound did not modify baclofen-induced hypothermia in mice, suggesting potential differences in the specific GABAB receptor populations or downstream signaling pathways that are modulated by this compound compared to baclofen . Furthermore, studies on discriminative stimulus effects have shown that this compound possesses a distinct profile compared to baclofen, further highlighting differences in their in vivo pharmacology nih.gov.
Table 2: Potentiation of GABA/Baclofen by this compound
| Agonist | Receptor Species | Potency Increase (Fold Change) | Efficacy Increase (%) |
| GABA | Not specified | > 15-fold | > 149% |
| Baclofen | Human, Rat | Potentiation observed | Potentiation observed |
Table 3: Comparative Effects of this compound and Baclofen In Vivo (Selected Findings)
| Effect Measured | Species | This compound Effect | Baclofen Effect | Comparison Finding |
| Loss of Righting Reflex | Mice | Enhanced Baclofen effect | Induced effect | This compound enhanced baclofen-induced effect |
| Hypothermia | Mice | No alteration of Baclofen effect | Induced effect | This compound did not alter baclofen-induced effect |
| Discriminative Stimulus Effects | Not specified | Distinct from Baclofen | Induced effect | This compound effects differed from Baclofen |
Differentiation from Other GABAB Receptor Positive Allosteric Modulators
This compound is one of several identified positive allosteric modulators of the GABAB receptor, alongside compounds such as CGP7930 and GS39783 portlandpress.com. Comparative studies involving this compound and other PAMs have revealed distinctions in their respective potency, efficacy, and potentially their interactions with different GABAB receptor populations or signaling pathways.
In comparative evaluations, this compound has frequently been observed to be more potent and efficient in potentiating the responses to GABA and baclofen when compared to other PAMs like ORM-27669 helsinki.fi. For instance, at a concentration of 10 µM, this compound demonstrated greater efficiency than ORM-27669 in potentiating dose-responses at both human and rat GABAB receptors helsinki.fi. However, it was noted that ORM-27669 was reported to potentiate maximal efficacy to a greater extent than this compound in some assays helsinki.fi.
Differences in intrinsic agonism have also been noted among various GABAB PAMs. While this compound exhibited intrinsic agonism in the [35S]GTPγS binding assay, ORM-27669 presented a more purely allosteric profile in both calcium-based and [35S]GTPγS assays, albeit with a slight tendency towards weak partial agonism at rat receptors helsinki.fi. Another study comparing this compound, CGP7930, and GS39783 across different functional assays (intracellular calcium release, BRET, and IP1 accumulation) found that this compound displayed the most pronounced agonist effect across all three assays, whereas GS39783 showed an agonist effect solely in the IP1 assay elifesciences.org. CGP7930 also exhibited agonist effects in these assays elifesciences.org.
These comparative findings suggest that different GABAB receptor PAMs may possess distinct pharmacological characteristics, including varying degrees of intrinsic activity and potentially differential modulation of receptor function depending on the specific GABAB receptor subtype composition or associated signaling proteins elifesciences.orghelsinki.finih.gov.
Table 4: Comparative Potency and Efficacy of this compound vs. Other PAMs (Potentiation of GABA/Baclofen)
| Comparator PAM | Receptor Species | Agonist Used | Potency Comparison (this compound vs. Comparator) | Efficacy Comparison (this compound vs. Comparator) |
| ORM-27669 | Human, Rat | GABA, Baclofen | More potent | More efficient at 10 µM, but less maximal efficacy potentiation |
| CGP7930 | Wild-type GABAB Receptor | Not explicitly stated for potentiation | Not explicitly stated | Not explicitly stated |
| GS39783 | Wild-type GABAB Receptor | Not explicitly stated for potentiation | Not explicitly stated | Not explicitly stated |
Analysis of Signaling Pathway Selectivity
Activation of GABAB receptors is known to couple to Gi/o proteins, leading to a cascade of downstream effects including the inhibition of adenylyl cyclase, modulation of inwardly rectifying K+ channels (GIRK), and inhibition of voltage-gated Ca2+ channels portlandpress.com. Research efforts have commenced to investigate whether this compound exhibits selectivity in modulating these diverse signaling pathways.
Studies employing intracellular Ca2+ mobilization assays and [35S]GTPγS binding assays have already provided indications of differences in this compound's activity contingent upon the measured downstream event helsinki.fi. As noted earlier, this compound behaved as a pure PAM in the calcium-based assay but displayed intrinsic agonism in the [35S]GTPγS binding assay, which is indicative of G protein coupling helsinki.fi. This suggests a potential divergence in how this compound influences these two aspects of GABAB receptor signaling.
Furthermore, investigations into the effects of GABAB receptor PAMs on specific ion channels, such as GIRK channels, have shown that this compound can potentiate baclofen-activated GIRK currents in both transfected cells and hippocampal neurons oup.com. Comparisons with other PAMs like GS39783 in these assays have indicated that this compound can be consistently more efficacious in potentiating these currents oup.com.
The observation that the intrinsic activity and potentiating effects of this compound can vary depending on the assay system and the specific downstream signaling pathway being examined suggests that this compound may possess a degree of signaling pathway selectivity helsinki.fioup.com. This selectivity could potentially arise from differential coupling of GABAB receptor subtypes to various downstream effectors or from the influence of the allosteric binding site of this compound on specific conformational changes that preferentially favor coupling to certain pathways over others portlandpress.comhelsinki.fi. Further in-depth studies are necessary to fully elucidate the extent and underlying mechanisms of this compound's signaling pathway selectivity.
Table 5: Potentiation of GIRK Currents by GABAB PAMs
| PAM | Cell System / Neuron Type | Agonist Used | Potentiation Observation | Efficacy Comparison (this compound vs. GS39783) |
| This compound | GIRK cells, Hippocampal neurons | Baclofen (~EC20) | Potentiation observed | Consistently more efficacious than GS39783 |
| GS39783 | GIRK cells, Hippocampal neurons | Baclofen (~EC20) | Potentiation observed | Less efficacious than this compound |
Neurobiological and Behavioral Effects of Rac Bhff
Anxiolytic Spectrum of Activity
rac-BHFF has demonstrated anxiolytic-like properties in preclinical studies. tocris.commedchemexpress.comrndsystems.com
Efficacy in Preclinical Models of Anxiety-Related Behaviors
Studies utilizing the stress-induced hyperthermia (SIH) paradigm in mice have shown that this compound exhibits anxiolytic-like effects. In one study, this compound at doses of 3, 10, 30, and 100 mg/kg (administered orally, p.o.) reversed SIH, with statistical significance reached at the 100 mg/kg dose. medchemexpress.comchemicalbook.com This suggests that this compound can ameliorate physiological responses associated with stress and anxiety in animal models.
Neurocircuitry and Neurotransmitter Systems Underlying Anxiolysis
The anxiolytic effects of this compound are primarily attributed to its action as a positive allosteric modulator of GABAB receptors. tocris.commedchemexpress.comrndsystems.com GABA is the principal inhibitory neurotransmitter in the central nervous system, and GABAB receptors play a crucial role in regulating neuronal excitability and synaptic transmission. nih.govnih.gov By enhancing the function of GABAB receptors, this compound is thought to increase inhibitory neurotransmission, which can dampen activity in brain circuits involved in processing fear and anxiety. Previous research has indicated the involvement of GABAB receptors in anxiety, and agonists at these receptors have shown anxiolytic activity in some preclinical and clinical settings. benthamopenarchives.com The mechanism of action of this compound, by enhancing GABA's effects on GABABRs, provides a potential pathway for its observed anxiolytic-like effects. tocris.comnih.gov
Modulation of Sensorimotor Gating and Antipsychotic Potential
This compound has been investigated for its effects on sensorimotor gating, a neurological process often impaired in conditions like schizophrenia. Sensorimotor gating can be assessed using the prepulse inhibition (PPI) of the acoustic startle reflex paradigm. nih.govku.edunih.gov
Reversal of Pharmacologically Induced Prepulse Inhibition Deficits
Studies have shown that this compound can counter PPI deficits induced by pharmacological agents, such as the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor antagonist dizocilpine (B47880) (DIZ). nih.govku.edunih.gov In Sprague-Dawley rats and C57BL/6 mice, this compound dose-dependently reversed DIZ-induced PPI deficits. nih.govku.edunih.gov This effect is considered antipsychotic-like, as impaired sensorimotor gating is a feature of psychotic disorders, and NMDA receptor dysfunction has been implicated in schizophrenia. nih.govku.edu
Amelioration of Spontaneous Sensorimotor Gating Impairments
Beyond pharmacologically induced deficits, this compound has also demonstrated efficacy in ameliorating spontaneous PPI impairments. nih.govku.edunih.gov In DBA/2J mice, a strain known for spontaneous gating deficits sensitive to antipsychotics, this compound significantly improved PPI. nih.govku.edu This finding further supports the potential of this compound in addressing underlying deficits in sensorimotor gating.
Comparative Behavioral Phenotypes with Established Antipsychotic Agents
Comparative studies have evaluated the effects of this compound alongside established antipsychotic agents and GABAB receptor agonists. Research indicates that this compound dose-dependently countered PPI deficits in a manner similar to the GABAB receptor agonist baclofen (B1667701) and the atypical antipsychotic clozapine. nih.govku.edunih.gov However, a notable difference observed was that, in contrast to baclofen and clozapine, this compound did not affect the magnitude of the startle reflex. nih.govku.edunih.gov This suggests that this compound may offer a potential advantage by improving sensorimotor gating without inducing the motor alterations sometimes associated with other compounds acting on the GABAB or dopaminergic systems. nih.govku.edu The ability of this compound to enhance the effects of baclofen in certain behavioral paradigms further supports its role as a GABAB receptor positive allosteric modulator. nih.govnih.gov
Data Table: Effects on Prepulse Inhibition
| Model | Impairment Type | Compound | Effect on PPI Deficit | Effect on Startle Magnitude | Comparison to Baclofen/Clozapine |
| Sprague-Dawley rats | DIZ-induced PPI | This compound | Reversed (dose-dependent) nih.govku.edunih.gov | No significant effect nih.govku.edu | Akin to Baclofen and Clozapine nih.govku.edunih.gov |
| C57BL/6 mice | DIZ-induced PPI | This compound | Reversed (dose-dependent) nih.govku.edunih.gov | No significant effect nih.govku.edu | Akin to Baclofen and Clozapine nih.govku.edunih.gov |
| DBA/2J mice | Spontaneous PPI | This compound | Ameliorated nih.govku.edunih.gov | No significant effect nih.govku.edu | Akin to Baclofen and Clozapine nih.govku.edunih.gov |
Intervention in Substance Use Disorders
Positive allosteric modulators (PAMs) of the GABA(B) receptor, including this compound, have demonstrated potential therapeutic effects in the context of substance use disorders. Preclinical research indicates that these compounds can reproduce several pharmacological effects of the orthosteric GABA(B) receptor agonist, baclofen, often with a more favorable side effect profile. nih.govpsychiatriapolska.plresearchgate.net Studies in laboratory rodents exposed to validated models of human alcohol use disorder have shown that this compound can reduce or suppress multiple alcohol-related behaviors. nih.govresearchgate.net
Reduction of Alcohol-Motivated Behaviors
This compound has been investigated for its capacity to reduce behaviors motivated by alcohol. Research primarily utilizing animal models, such as selectively bred Sardinian alcohol-preferring (sP) rats and C57BL/6J mice, has provided significant insights into its effects on alcohol consumption and seeking. researchgate.netfrontiersin.orgnih.govresearchgate.net
Attenuation of Voluntary Alcohol Intake in Animal Models
Studies employing paradigms of voluntary alcohol intake have shown that this compound can effectively attenuate alcohol consumption in rodents. In sP rats given unlimited access to a 10% alcohol solution versus water in a two-bottle choice regimen, once-daily administration of this compound for seven consecutive days resulted in a dose-related reduction in daily alcohol intake. researchgate.netnih.govresearchgate.netresearchgate.net The reduction was immediate and stable throughout the treatment period. researchgate.netnih.govresearchgate.net
The magnitude of the reduction in daily alcohol intake in sP rats treated with this compound was approximately 25% at 50 mg/kg, 40% at 100 mg/kg, and 65% at 200 mg/kg. researchgate.netnih.govresearchgate.netresearchgate.net This decrease in alcohol intake was compensated by an increase in daily water intake, resulting in unaffected total fluid intake. researchgate.netnih.govresearchgate.netresearchgate.net This suggests that the reduction in alcohol drinking was not secondary to sedation or a general decrease in fluid consumption. frontiersin.orgnih.govresearchgate.net
In C57BL/6J mice exposed to the drinking-in-dark (DID) paradigm, a model for binge-like drinking, pretreatment with this compound (30 mg/kg) significantly attenuated ethanol (B145695) intake compared to vehicle-injected mice. helsinki.fi
The following table summarizes the dose-related reduction in voluntary alcohol intake observed in sP rats:
| This compound Dose (mg/kg) | Approximate Reduction in Daily Alcohol Intake (%) |
| 50 | 25 |
| 100 | 40 |
| 200 | 65 |
Suppression of Operant Alcohol Self-Administration
This compound has also been shown to suppress operant oral alcohol self-administration in animal models. In sP rats trained to lever-respond for a 15% alcohol solution under a fixed ratio (FR) schedule of reinforcement, pretreatment with this compound produced a dose-dependent suppression in responding for alcohol. researchgate.netfrontiersin.orgcaymanchem.comnih.gov
Specifically, in one study using an FR4 schedule, pretreatment with this compound at doses of 50, 100, and 200 mg/kg reduced the number of lever responses for alcohol by approximately 30%, 65%, and 90%, respectively, compared to vehicle-treated rats. caymanchem.comnih.gov The highest dose of 200 mg/kg this compound also markedly increased the latency to the first response on the alcohol lever. caymanchem.comnih.gov
Repeated treatment with this compound (50 mg/kg) also produced a reduction in lever responses and self-administered alcohol that was maintained over a period of 5 days. researchgate.netnih.gov
An interactive table illustrating the dose-dependent suppression of operant alcohol self-administration in sP rats:
| This compound Dose (mg/kg) | Approximate Reduction in Lever Responses for Alcohol (%) |
| 50 | 30 |
| 100 | 65 |
| 200 | 90 |
Effects on Relapse-like Drinking and Reinstatement of Alcohol Seeking
Research indicates that this compound, as a GABA(B) PAM, may have effects on relapse-like drinking and the reinstatement of alcohol seeking. GABA(B) PAMs, including this compound, have been reported to reduce relapse-like drinking and reinstatement of alcohol seeking in rats and mice exposed to validated experimental procedures. nih.govresearchgate.net While specific detailed findings solely on this compound's effects on these behaviors are less extensively reported compared to voluntary intake and self-administration, the class of compounds to which it belongs has shown efficacy in these models. nih.govresearchgate.net
Specificity of Action on Reinforcing Properties of Alcohol
Studies have investigated the specificity of this compound's action on the reinforcing properties of alcohol compared to other reinforcers. In sP rats, the suppressing effect of this compound on alcohol self-administration was largely specific. frontiersin.orgnih.gov While the highest dose (200 mg/kg) of this compound did reduce responding for a 1% sucrose (B13894) solution, this reduction was less pronounced (approximately 50%) than that observed for alcohol. frontiersin.orgnih.govoup.com Lower doses of this compound did not alter lever-responding for sucrose. frontiersin.orgnih.gov The latency to the first response on the sucrose lever was also unaltered by any dose of this compound. nih.gov This suggests that this compound may act by decreasing the immediate reinforcing value of alcohol, although a high dose may have some effect on other liquid reinforcers. oup.com
Analysis of Tolerance Development with Chronic Administration
An important aspect of potential pharmacotherapies for substance use disorders is the development of tolerance with chronic administration. Studies examining the effects of repeated administration of this compound on alcohol-motivated behaviors have noted a lack of significant tolerance development. researchgate.netnih.gov Repeated treatment with this compound (50 mg/kg) maintained its reducing effect on alcohol self-administration over a 5-day period without a significant loss of efficacy. researchgate.netnih.gov Similarly, in the voluntary alcohol intake paradigm, the reducing effect of this compound on daily alcohol intake remained unchanged over the entire 7-day treatment period, in contrast to some other GABA(B) PAMs where the effect tended to diminish after a few days. researchgate.netnih.govresearchgate.net This suggests that tolerance development to the anti-alcohol effects of this compound may be limited with chronic administration in these preclinical models. nih.govresearchgate.netnih.gov
Modulation of Cocaine-Related Behaviors
Studies have examined the capacity of this compound to modulate behaviors driven by cocaine, a powerful psychostimulant. This modulation is of interest due to the involvement of GABA(_B) receptors in the neurobiology of addiction.
Impact on Cocaine Self-Administration
Research indicates that this compound can attenuate intravenous cocaine self-administration in animal models. Pretreatment with this compound at non-sedative doses has been shown to reduce cocaine self-administration. nih.govhelsinki.firesearchgate.net This suggests that positive allosteric modulation of GABA(_B) receptors by compounds like this compound may interfere with the reinforcing effects of cocaine.
Effects on Cocaine-Induced Locomotor Sensitization
Repeated exposure to cocaine can lead to locomotor sensitization, an escalation of the motor response to the drug. This phenomenon is thought to involve neuroadaptive changes in the brain. Studies have demonstrated that this compound can attenuate cocaine-induced locomotor activity. researchgate.netresearchgate.net This effect aligns with the broader impact of GABA(_B) receptor modulation on psychostimulant-induced behaviors.
Normalization of Neuroadaptations in Ventral Tegmental Area Dopamine (B1211576) Neurons
Drugs of abuse, including cocaine, induce neuroadaptations in the mesolimbic dopamine system, particularly in the ventral tegmental area (VTA) dopamine neurons. These adaptations are considered to play a role in the development of compulsive drug-seeking behavior. nih.govhelsinki.fi Research has shown that pretreatment with this compound can effectively reverse cocaine-induced neuroplasticity in VTA dopamine neurons. nih.govhelsinki.firesearchgate.net This finding suggests a potential mechanism by which this compound might exert its effects on cocaine-related behaviors, by counteracting some of the cellular changes induced by chronic cocaine exposure.
Analgesic Properties
Beyond its effects on substance-related behaviors, this compound has also been investigated for its potential analgesic properties, particularly in the context of neuropathic pain.
Enhancement of Baclofen-Mediated Analgesia in Neuropathic Pain Models
While this compound alone has shown no analgesic activity in neuropathic mice, research indicates that it can significantly potentiate the analgesic effect of baclofen, an orthosteric GABA(_B) receptor agonist, in models of neuropathic pain. nih.govresearchgate.netsnf.chkcl.ac.uknih.gov Activation of spinal GABA(_B) receptors by intrathecal administration of baclofen reduced hyperalgesia, and this effect was considerably enhanced by co-application of this compound. nih.govresearchgate.net This suggests that while the endogenous GABAergic tone might be insufficient in neuropathic pain states for this compound to exert an effect on its own, it can augment the efficacy of exogenous GABA(_B) receptor activation. nih.govresearchgate.net In healthy mice, this compound did increase the paw withdrawal threshold to mechanical stimulation, indicating a role for endogenous GABAergic tone in regulating sensitivity to mechanical stimuli. nih.govresearchgate.net
Data Table: Effects of this compound on Cocaine-Related Behaviors and Baclofen-Mediated Analgesia
| Study Focus | Model/Behavior | This compound Effect | Notes |
| Modulation of Cocaine Self-Administration | Cocaine i.v. self-administration | Attenuated self-administration nih.govhelsinki.firesearchgate.net | Observed at non-sedative doses. nih.govhelsinki.fi |
| Effects on Cocaine-Induced Locomotor Activity | Cocaine-induced hyperlocomotion | Attenuated locomotor activity researchgate.netresearchgate.net | |
| Normalization of Neuroadaptations | VTA dopamine neuron neuroplasticity | Reversed cocaine-induced neuroplasticity nih.govhelsinki.firesearchgate.net | Also reversed ethanol-induced plasticity. nih.govhelsinki.fi |
| Analgesic Properties | Neuropathic pain (mice) | No analgesic activity alone nih.govresearchgate.net | GABAB receptor expression unaffected in dorsal horn. nih.govresearchgate.net |
| Analgesic Properties | Baclofen-mediated analgesia (mice) | Considerably potentiated effect of intrathecal baclofen in neuropathic pain nih.govresearchgate.net | Suggests low endogenous GABAergic tone in neuropathic states. nih.govresearchgate.net |
| Analgesic Properties | Mechanical sensitivity (healthy mice) | Increased paw withdrawal threshold nih.govresearchgate.net | Indicates endogenous GABAergic tone involvement. nih.govresearchgate.net |
Neurophysiological Mechanisms Contributing to Analgesia
Studies investigating the analgesic potential of this compound have highlighted its interaction with GABAB receptor-mediated pathways involved in pain processing. While this compound alone did not exhibit analgesic activity in a neuropathic pain model in mice, it significantly enhanced the analgesic effects of intrathecally administered baclofen, a GABAB receptor agonist, in this model. abertay.ac.uk This suggests that in conditions of neuropathic pain, the endogenous GABAergic tone might be insufficient for this compound to exert analgesic effects on its own through positive allosteric modulation. abertay.ac.uk However, in healthy mice, this compound was shown to increase the paw withdrawal threshold to mechanical stimulation, indicating that under normal physiological conditions, it can influence sensitivity to mechanical stimuli, likely by potentiating the effects of endogenous GABA acting on GABAB receptors. abertay.ac.uk
GABAB receptors are known to mediate analgesia through several neurophysiological mechanisms, including the inhibition of voltage-gated calcium channels (CaVs) and the potentiation of G-protein coupled inwardly rectifying potassium (GIRK) channels. fishersci.fi These actions collectively reduce neuronal excitability, thereby attenuating pain signaling in both the central and peripheral nervous systems. Research on epilepsy-associated GABAB receptor variants has also shown that this compound can reverse presynaptic hyperexcitability by normalizing calcium transients and the frequency of presynaptic transients, a mechanism potentially relevant to modulating neurotransmitter release involved in pain pathways. nih.govresearchgate.net The ability of this compound to enhance baclofen's effects suggests it facilitates the activity of GABAB receptors, thereby augmenting these inhibitory mechanisms in the context of pain. abertay.ac.uk
Anticonvulsant Activity
This compound has demonstrated notable anticonvulsant activity in preclinical models of epilepsy. Its effects are attributed to its action as a positive allosteric modulator of GABAB receptors, which play a crucial role in regulating neuronal excitability and inhibitory neurotransmission. researchgate.net
Reduction of Seizure Incidence in Preclinical Epilepsy Models
In the DBA/2J mouse audiogenic seizure (AGS) test, a widely used preclinical model for assessing anticonvulsant efficacy, this compound produced robust and dose-dependent anticonvulsant effects. These effects were comparable to those observed with baclofen, a known GABAB receptor agonist. The anticonvulsant activity of this compound in this model was blocked by pretreatment with a GABAB receptor antagonist, confirming that its effects are mediated via GABAB receptors. The effectiveness of this compound in reducing the incidence of audiogenic seizures in mice highlights its potential as an anticonvulsant agent. researchgate.net
Implications for Neurodevelopmental Disorders Associated with Seizures
Recent research has revealed implications for GABAB receptor modulation in neurodevelopmental disorders characterized by seizures. Variants in the GABBR2 gene, encoding the GABAB2 subunit of the GABAB receptor, have been linked to severe developmental epileptic encephalopathy and intellectual disability. nih.govresearchgate.net Studies on neurons expressing an epilepsy-associated GABBR2 variant (S695I) have shown that this compound can effectively reverse the associated presynaptic hyperexcitability. nih.gov This reversal is achieved by normalizing elevated presynaptic calcium signaling and the frequency of presynaptic transients, suggesting that positive allosteric modulation of GABAB receptors can compensate for the functional deficits caused by these genetic variants. nih.gov These findings suggest that GABAB receptor PAMs like this compound could hold therapeutic potential for treating seizures and related phenotypes in neurodevelopmental disorders linked to impaired GABAB receptor function. nih.gov
Discriminative Stimulus Properties
The discriminative stimulus properties of a compound refer to the subjective effects that animals can learn to distinguish from the effects of other compounds or vehicle. Characterizing these properties is crucial for understanding the potential for abuse or the similarity of subjective effects to known psychoactive substances.
Characterization in Drug Discrimination Paradigms
The discriminative stimulus properties of this compound have been characterized in drug discrimination paradigms, primarily using pigeons. In studies where pigeons were trained to discriminate this compound from vehicle, the discriminative stimulus effects of this compound were not mimicked by several other psychoactive compounds, including the GABAB receptor agonists baclofen and γ-hydroxybutyrate (GHB), the benzodiazepine (B76468) diazepam, alcohol, cocaine, and nicotine. This indicates that the subjective state produced by this compound is distinct from that produced by these other substances.
Further investigation revealed that the discriminative stimulus effects of this compound were not antagonized by the GABAB receptor antagonist CGP35348 but were attenuated by CGP7930, another less efficacious GABAB receptor positive allosteric modulator. This pharmacological profile suggests that the discriminative stimulus effects of this compound may involve mechanisms beyond simple potentiation of endogenous GABA, possibly including direct activation of GABAB2 subunits or other sites on the receptor complex, consistent with in vitro findings.
Comparison with GABAB Receptor Agonists and Other Psychoactive Compounds
While the discriminative stimulus effects of this compound itself were distinct from those of baclofen and GHB when this compound was the training drug, studies where pigeons were trained to discriminate baclofen or GHB from vehicle showed a different pattern. In these paradigms, this compound produced a level of drug-appropriate responding in baclofen-trained animals that was close to the level observed with the training drug (baclofen), and it partially substituted for GHB in GHB-trained animals. This suggests that while this compound has unique subjective effects, it also shares some qualitative similarities with GABAB receptor agonists, particularly baclofen, in certain contexts.
Methodological Approaches in Rac Bhff Research
In Vitro Electrophysiological Techniques
Electrophysiological techniques are crucial for understanding the impact of rac-BHFF on neuronal excitability and synaptic transmission. These methods directly measure electrical signals in neurons and neuronal networks.
Population Spike Recordings in Hippocampal Slices
Studies have shown that this compound enhances the inhibition of population spikes of CA1 pyramidal cells induced by the GABA(B) receptor agonist baclofen (B1667701) in rat hippocampal slices. nih.govcaymanchem.com This enhancement demonstrates this compound's ability to potentiate GABA(B) receptor-mediated inhibitory neurotransmission in a physiologically relevant brain region.
Whole-Cell Patch Clamp Studies of Inwardly-Rectifying Potassium Currents
Whole-cell patch clamp is a technique used to record the electrical currents flowing through ion channels in individual neurons. In the context of GABA(B) receptor research, this method is particularly useful for studying inwardly-rectifying potassium (Kir) currents, which are activated by GABA(B) receptors. Activation of postsynaptic GABA(B) receptors leads to the opening of Kir3 channels (G protein-coupled inwardly-rectifying potassium channels, GIRKs), causing an influx of potassium ions that hyperpolarizes the neuron and reduces its excitability.
Whole-cell patch clamp studies have demonstrated that this compound can potentiate baclofen-induced GIRK currents in both GABA(B)R1R2-transfected cells and cultured hippocampal neurons. oup.comoup.com These findings provide direct evidence that this compound enhances GABA(B) receptor coupling to GIRK channels, a key mechanism underlying GABA(B) receptor-mediated inhibition. This compound was found to be consistently more efficacious than other PAMs like GS39783 in potentiating these currents in both systems. oup.comoup.com
In Vitro Receptor Functional Assays
Receptor functional assays are used to measure the activity of receptors and the efficacy of compounds that bind to them. These assays often involve measuring downstream signaling events triggered by receptor activation.
GTPγ[35S] Binding Assays for G-Protein Activation
GTPγ[35S] binding assays are a standard method for quantifying the activation of G proteins by G protein-coupled receptors (GPCRs), such as GABA(B) receptors. When a GPCR is activated, it promotes the exchange of GDP for GTP on the alpha subunit of the associated G protein. Using a non-hydrolyzable analog of GTP labeled with radioactive sulfur ([35S]GTPγS), researchers can measure the level of G protein activation by the amount of [35S]GTPγS bound to cell membranes.
Studies using GTPγ[35S] binding assays have shown that this compound acts as a positive allosteric modulator of GABA(B) receptors, increasing the potency and efficacy of GABA and baclofen in stimulating G protein activation. nih.govcaymanchem.comhelsinki.fibioscience.co.ukcaymanchem.comdntb.gov.ua For instance, at a concentration of 0.3 µM, this compound has been shown to increase the potency of GABA by over 15-fold in this assay. nih.govcaymanchem.comcaymanchem.com Interestingly, while this compound was a pure allosteric modulator in calcium-based assays, it demonstrated some intrinsic agonistic activity in the [35S]GTPγS binding assay at both human and rat GABA(B) receptors. helsinki.fi
Data from GTPγ[35S] binding assays highlight the ability of this compound to enhance the functional coupling of GABA(B) receptors to their downstream G proteins.
| Compound | Concentration (µM) | Fold Increase in GABA Potency | Increase in GABA Efficacy (%) | Reference |
| This compound | 0.3 | 15.3 | 149 | nih.govcaymanchem.comcaymanchem.com |
| (+)-BHFF | 0.3 | 87.3 | 181 | nih.gov |
Intracellular Calcium Mobilization Assays
Intracellular calcium mobilization assays measure changes in the concentration of calcium ions within cells, which can be a downstream signaling event of certain GPCRs, although GABA(B) receptors primarily couple to Gi/o proteins which typically inhibit adenylyl cyclase and calcium channels, and activate Kir channels. However, in some cell systems, activation of Gi/o coupled receptors can indirectly influence intracellular calcium levels. Fluorometric Imaging Plate Reader (FLIPR) assays, which measure intracellular calcium using fluorescent indicators, have been used to assess the enhancing properties of this compound on GABA(B) receptors. nih.govresearchgate.netresearchgate.net
In these assays, this compound has been found to potentiate GABA-induced responses, consistent with its role as a positive allosteric modulator. researchgate.net Data from intracellular calcium release assays have also been used in conjunction with mutagenesis studies to investigate the binding site of this compound. nih.govelifesciences.org
Mutagenesis and Structure-Function Studies for Allosteric Sites
Mutagenesis and structure-function studies are employed to identify the specific amino acid residues within a receptor that are critical for the binding of a ligand and for the receptor's function. By introducing mutations at specific positions in the receptor protein and then testing the effects of these mutations on ligand binding and receptor activation, researchers can gain insights into the allosteric binding site of compounds like this compound.
These studies have revealed that this compound interacts with a binding pocket located at the interface of the transmembrane domains of the GABA(B1) and GABA(B2) receptor subunits, which form the functional heterodimer. researchgate.netnih.govelifesciences.orgelifesciences.org Specifically, the interface of transmembrane domain 6 (TM6) of both subunits has been identified as crucial for the agonist activity of this compound. oup.comoup.comnih.govelifesciences.org Mutagenesis of specific residues within TM6 of both GABA(B1) and GABA(B2) subunits strongly impaired the potency and efficacy of this compound in functional assays, including intracellular calcium release and IP1 accumulation assays. nih.govelifesciences.org These findings are consistent with structural data showing this compound binding at this dimeric interface. nih.govelifesciences.orgelifesciences.org
Behavioral Pharmacology Models
Behavioral pharmacology models play a crucial role in understanding the in vivo effects of compounds like this compound. By observing and quantifying changes in animal behavior following administration, researchers can infer potential mechanisms of action and therapeutic utility.
Sensorimotor Gating Paradigms (e.g., Prepulse Inhibition of Acoustic Startle Reflex)
Sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information, is often assessed using the prepulse inhibition (PPI) of the acoustic startle reflex paradigm. Deficits in PPI are observed in several neuropsychiatric disorders, including schizophrenia. Studies have investigated the effects of this compound on PPI in rodent models.
Research indicates that this compound can elicit antipsychotic-like effects on pharmacologically induced and spontaneous gating deficits in rodent models, as evaluated by the PPI of the acoustic startle reflex. nih.govku.edu These effects were found to be comparable to those of the GABAB receptor agonist baclofen and the atypical antipsychotic clozapine. nih.govku.edunih.gov Notably, this compound achieved these effects without inducing the same alterations in the startle reflex magnitude that were associated with baclofen and clozapine. nih.govku.edunih.gov Specifically, this compound dose-dependently countered PPI deficits in Sprague-Dawley rats and C57BL/6 mice treated with the NMDA receptor antagonist dizocilpine (B47880), as well as ameliorated spontaneous PPI impairments in DBA/2J mice. nih.govku.edunih.gov For instance, in Sprague-Dawley rats, the highest dose of this compound significantly reversed dizocilpine-induced PPI deficits. ku.eduresearchgate.net In C57BL/6J mice, this compound at 12.5 mg/kg prevented the PPI-disruptive effects of dizocilpine. researchgate.net
Models of Anxiety (e.g., Stress-Induced Hyperthermia)
Anxiety is a complex behavioral and physiological state, and various animal models are used to study anxiolytic compounds. The stress-induced hyperthermia (SIH) paradigm is one such model, where the increase in body temperature in response to acute stress is measured as an index of anxiety.
Studies have utilized the SIH model to assess the anxiolytic-like activity of this compound. Research indicates that this compound exhibited anxiolytic-like activity in the SIH model in mice. nih.gov The SIH paradigm is considered a putative rodent anxiety test, and anxiolytic drugs are expected to reduce this hyperthermic response. benthamopenarchives.comresearchgate.net Both GABAA and GABAB receptor agonists are generally able to attenuate the SIH response. researchgate.net this compound has demonstrated GABAB receptor positive modulation properties in vivo and has been shown to induce anxiolytic-like effects in the SIH test in mice and rats. ucc.ie
Operant Self-Administration Paradigms (e.g., Fixed Ratio Schedules)
Operant self-administration paradigms are widely used to assess the reinforcing and motivational properties of drugs. In these models, animals learn to perform an action (e.g., pressing a lever) to receive a drug reward, often under a fixed ratio (FR) schedule of reinforcement, where a set number of responses are required for each reward delivery.
This compound has been investigated in operant self-administration models, particularly in the context of alcohol. Studies using selectively bred Sardinian alcohol-preferring (sP) rats have shown that this compound suppresses lever-responding for alcohol. researchgate.netnih.govnih.govdntb.gov.ua Under an FR4 schedule, pretreatment with this compound produced a dose-dependent suppression in responding for alcohol. nih.gov The reduction in the total number of responses for alcohol, compared to vehicle-treated rats, averaged approximately 30%, 65%, and 90% at doses of 50, 100, and 200 mg/kg this compound, respectively. nih.gov The effect of this compound on alcohol self-administration was found to be highly specific, as responding for sucrose (B13894) was only reduced by the highest dose, and the latency to the first response on the sucrose lever was unaltered. nih.gov this compound has also been shown to reduce acute cocaine self-administration in a dose-dependent manner. helsinki.fi
Two-Bottle Choice Paradigms for Fluid Consumption
The two-bottle choice paradigm is a common method to assess fluid preference and consumption, often used to study voluntary alcohol intake. In this setup, animals are given simultaneous access to two bottles, typically one containing a substance of interest (e.g., alcohol solution) and the other containing a control fluid (e.g., water).
Research using the two-bottle choice regimen has demonstrated that this compound can reduce alcohol drinking behavior. In sP rats exposed to a homecage, 2-bottle "alcohol vs water" choice regimen with unlimited access, daily administration of this compound for 7 consecutive days resulted in an immediate, stable, and dose-related reduction in daily alcohol intake. researchgate.netnih.govresearchgate.net The magnitude of reduction in alcohol intake averaged approximately 25%, 40%, and 65% in rats treated with 50, 100, and 200 mg/kg this compound, respectively. researchgate.netnih.govresearchgate.net An increase in daily water intake fully compensated for the reduction in alcohol intake, maintaining total fluid intake unchanged. researchgate.netnih.govresearchgate.net This sustained reduction in alcohol intake over the treatment period differentiates this compound from some other GABAB PAMs whose effects on drinking may diminish over time. nih.govnih.gov
Drinking-in-Dark (DID) Models for Binge-like Drinking
The Drinking-in-Dark (DID) model is a widely used protocol to induce and study binge-like alcohol drinking in rodents, typically mice. This model takes advantage of the natural nocturnal preference of rodents and their tendency to consume significant amounts of alcohol during a limited access period in the dark phase.
Studies have utilized the DID paradigm to investigate the effects of this compound on binge-like alcohol consumption. This compound has been shown to potently reduce alcohol intake in C57BL/6J mice in the DID paradigm. nih.govoup.com This finding aligns with the effects observed with other GABAB PAMs in this model. nih.govoup.comresearchgate.net Pretreatment with this compound (30 mg/kg) significantly attenuated ethanol (B145695) intake in the DID paradigm compared to vehicle injections. helsinki.fi The DID procedure is a model of binge-like drinking. dntb.gov.uaoup.com
Locomotor Activity Monitoring
Assessing spontaneous locomotor activity is a standard component of behavioral pharmacology studies to determine if a compound causes sedation, stimulation, or has no effect on general motor function. This is important for interpreting results from other behavioral tests, ensuring that observed effects are not simply due to changes in activity levels.
Audiogenic Seizure Susceptibility Testing
Audiogenic seizure susceptibility testing is a preclinical method used to evaluate the potential anticonvulsant properties of compounds. This test involves exposing animals, often specific strains of rodents genetically predisposed to audiogenic seizures, to intense auditory stimuli and observing the resulting seizure activity nih.gov. The severity and incidence of seizures are measured to assess the efficacy of a test compound in reducing seizure susceptibility.
In the context of this compound research, this method has been applied to investigate its effects on seizure activity. Studies have shown that this compound reduces the incidence of audiogenic seizures in mice wikipedia.orgsigmaaldrich.comfishersci.com. This finding suggests that positive modulation of GABAB receptors by compounds like this compound may have therapeutic potential in conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy wikipedia.orgsigmaaldrich.com.
Drug Discrimination Training and Testing
Drug discrimination is a behavioral paradigm used to understand the subjective effects of drugs and to classify novel compounds based on their similarity to known reference drugs. In this method, animals are trained to discriminate between the effects of a specific drug (the training drug) and a vehicle (control) mims.com. Once the discrimination is established, the animals' responses to novel compounds are tested to see if they produce similar discriminative stimulus effects as the training drug.
Drug discrimination training and testing have been employed to characterize the subjective effects of this compound and compare them to those of GABAB receptor agonists and other psychoactive substances fishersci.comiiab.mewikipedia.orgwikipedia.org. Studies have shown that this compound can produce discriminative stimulus effects. For instance, in pigeons trained to discriminate baclofen (a GABAB receptor agonist) from saline, this compound produced a level of drug-appropriate responding approaching that observed with the training drug wikipedia.orgwikipedia.org. This suggests that this compound shares some subjective effects with baclofen, consistent with its action as a GABAB receptor PAM wikipedia.org. Furthermore, this compound has been shown to enhance the discriminative stimulus effects of baclofen in both baclofen- and GHB-discriminating pigeons, providing further evidence of its in vivo effectiveness as a GABAB receptor positive modulator wikipedia.orgwikipedia.org.
Neurochemical and Molecular Investigations
Neurochemical and molecular investigations are crucial for understanding the mechanisms by which this compound exerts its effects at the cellular and synaptic levels. These studies delve into the compound's influence on neurotransmitter dynamics and receptor function.
Analysis of Neurotransmitter Release and Metabolism
Research has explored the impact of this compound on neurotransmitter systems, particularly the GABAergic system. Studies investigating the effects of this compound on neurotransmitter release and metabolism in rat brain nerve terminals (synaptosomes) have yielded insights into its presynaptic actions wikipedia.orgwikipedia.org.
It has been observed that this compound can increase the ambient level of [(3)H]GABA, which is a balance between release and uptake of the neurotransmitter wikipedia.org. The initial velocity of synaptosomal [(3)H]GABA uptake was found to be suppressed by this compound wikipedia.org. Furthermore, in the presence of a GABA transporter blocker, this compound was shown to increase the tonic release of [(3)H]GABA from synaptosomes wikipedia.org. These findings suggest that this compound influences GABAergic neurotransmission not only through its allosteric modulation of postsynaptic GABAB receptors but potentially also by affecting GABA uptake and release mechanisms at the presynaptic terminal wikipedia.org. However, some studies indicate that at certain concentrations, this compound's effects on membrane potential might mask its specific modulation of presynaptic GABAB receptors wikipedia.orgwikipedia.org.
Studies of Receptor Expression and Trafficking Mechanisms
Investigations into receptor expression and trafficking mechanisms provide insights into how this compound might influence the number and localization of GABAB receptors on the cell surface, thereby affecting synaptic transmission. GABAB receptors exist as heterodimers of GABAB1 and GABAB2 subunits, and their proper trafficking to the cell surface is essential for their function sigmaaldrich.comiiab.me.
While the direct effects of this compound on the expression levels or trafficking kinetics of GABAB receptors have not been extensively detailed in the provided search results, research on GABAB receptor trafficking in general highlights its importance for synaptic plasticity and in neurological disorders fishersci.pt. Given that this compound is a PAM that acts on existing receptors, its primary mechanism is likely through modulating the activity of receptors present at the cell surface rather than directly altering their expression or trafficking nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comsigmaaldrich.comwikipedia.org. However, studies on GABAB receptor variants associated with epilepsy have shown that this compound can normalize deficits in presynaptic Ca2+ signaling in neurons expressing a trafficking-impaired GABABR2 variant, suggesting it can facilitate the activity of even minimal numbers of receptors expressed on the cell surface wikipedia.orgsigmaaldrich.comfishersci.ca. This indicates an indirect influence on functional receptor availability at the synapse.
Measurement of Neuroplasticity Markers (e.g., AMPA/NMDA Ratio)
Neuroplasticity refers to the ability of the brain to reorganize itself by forming new synaptic connections throughout life. Markers such as the ratio of AMPA to NMDA receptor-mediated currents (AMPA/NMDA ratio) are often used to assess changes in synaptic strength and function, which are fundamental aspects of neuroplasticity plos.orgfishersci.fiontosight.aiwikidata.org. An altered AMPA/NMDA ratio is implicated in various neurological and psychiatric conditions, including addiction plos.orgontosight.aiwikidata.org.
Research has investigated the effects of this compound on neuroplasticity markers, particularly in the context of drug-induced adaptations. A study examining the impact of GABAB receptor ligands on synaptic plasticity in the ventral tegmental area (VTA), a key region in the brain's reward system, demonstrated that this compound can suppress neuroadaptations induced by drugs of abuse wikipedia.orgwikipedia.org. Specifically, this compound was shown to suppress the increase in the AMPA/NMDA ratio in VTA dopamine (B1211576) neurons induced by acute administration of ethanol and cocaine . This suggests that this compound can counteract synaptic plasticity alterations associated with exposure to these substances . The effect of this compound on the AMPA/NMDA ratio induced by cocaine was particularly notable, with a non-sedative dose of this compound effectively reversing the increase .
Future Directions and Translational Perspectives
Refinement of Receptor Specificity and Subtype Selectivity
While rac-BHFF is described as a selective GABAB receptor PAM, further research is needed to fully characterize its selectivity profile across the diverse landscape of GPCRs and other targets. Although initial studies suggest selectivity over a panel of receptors and ion channels, one study noted inhibition of the cholecystokinin-1 (CCKA) receptor at a certain concentration, indicating a need for more detailed investigation into potential off-target effects. caymanchem.com Future studies could employ comprehensive screening panels and advanced pharmacological techniques to precisely map the receptor interaction profile of this compound and its future derivatives. Understanding the interaction with different GABAB receptor subtypes, if they exist or are identified, is also a critical area for refinement.
Exploration of Stereoisomeric Pharmacological Profiles
This compound is a racemic mixture, meaning it consists of a mixture of equal parts of two enantiomers, (R)-BHFF and (S)-BHFF. caymanchem.com Stereoisomers can have different pharmacological activities, including differences in receptor binding, metabolism, and efficacy. ijpras.comfda.gov Research has shown that the pure enantiomer (+)-BHFF exhibits higher potency and efficacy compared to the racemate in enhancing GABA's effects. nih.govbiorxiv.org This suggests that separating and evaluating the individual stereoisomers of this compound is a crucial future direction. Studies are needed to fully characterize the distinct pharmacological profiles of the (R)- and (S)-enantiomers, including their receptor binding affinities, allosteric modulation properties, and in vivo effects. This exploration could reveal that one stereoisomer is primarily responsible for the desired therapeutic effects while the other contributes to potential off-target interactions or side effects, paving the way for the development of stereopure drugs with improved profiles.
Long-Term Behavioral and Neurobiological Effects of this compound
While some studies have investigated the effects of repeated administration of this compound in preclinical models, particularly in the context of alcohol self-administration where it showed sustained efficacy without apparent tolerance nih.govresearchgate.net, more comprehensive research is needed to understand the long-term behavioral and neurobiological consequences of chronic this compound administration. Future studies should investigate potential neuroadaptations, changes in neurotransmitter systems beyond GABA, and any subtle behavioral effects that may emerge with prolonged exposure. Research into the impact on neuroplasticity, particularly in reward circuits and areas involved in anxiety and mood regulation, would be valuable. helsinki.fihelsinki.fi
Potential for Combination Therapies with Existing Pharmacotherapeutic Agents
Given its mechanism as a positive allosteric modulator, this compound has the potential to be used in combination with existing pharmacotherapeutic agents to enhance their efficacy or reduce their required doses. Preclinical studies have shown that this compound can potentiate the effects of baclofen (B1667701) in reducing alcohol self-administration and enhancing analgesia in neuropathic pain models. nih.govresearchgate.netuzh.ch This suggests a potential strategy for combination therapy where lower doses of baclofen could be used alongside this compound to achieve desired therapeutic outcomes with potentially reduced side effects associated with higher baclofen doses. uzh.ch Future research should explore other potential combinations, particularly with drugs targeting related neurotransmitter systems or those used in conditions where GABAB receptor modulation is implicated. eurekalert.org
Investigation of Efficacy in Other Neurological and Psychiatric Conditions
Beyond its studied effects in anxiety and alcohol use disorder, the therapeutic potential of this compound warrants investigation in a broader range of neurological and psychiatric conditions where GABAergic dysfunction is implicated. nih.govnih.govmdpi.commq.edu.aumdpi.com Given its role as a GABAB PAM, conditions such as epilepsy, spasticity, depression, and other addiction disorders could be potential areas of exploration. tocris.comnih.gov Preclinical models of these conditions could be utilized to assess the efficacy of this compound and determine if its mechanism of action translates to therapeutic benefits. Research has already begun to explore its effects on neuroadaptation induced by substances like ethanol (B145695) and cocaine. helsinki.fi
Development of Next-Generation this compound Derivatives
The development of novel compounds based on the this compound structure is a significant future direction aimed at optimizing its pharmacological properties. This involves synthesizing derivatives with potentially improved receptor selectivity, efficacy, pharmacokinetic profiles, and reduced potential for off-target effects. documentsdelivered.com
Advanced Structure-Activity Relationship (SAR) Studies
Advanced SAR studies are crucial for the rational design of next-generation this compound derivatives. By systematically modifying the chemical structure of this compound and evaluating the resulting changes in activity and selectivity, researchers can gain a deeper understanding of the structural features critical for GABAB receptor PAM activity and identify modifications that enhance desirable properties or mitigate undesirable ones. documentsdelivered.com This involves synthesizing a library of analogs with variations in different parts of the molecule and testing them in a range of in vitro and in vivo assays. Cryo-EM structures of the GABAB receptor in complex with PAMs like this compound provide valuable insights into the allosteric binding site, guiding structure-based drug design efforts. nih.govbiorxiv.org Mutagenesis studies can further elucidate the specific amino acid residues involved in the interaction of this compound and its derivatives with the receptor, informing the design of compounds with refined binding characteristics. nih.govelifesciences.orgoup.com
Design of Compounds with Modulated Allosteric or Agonistic Profiles
This compound, chemically known as (R,S)-5,7-bis(1,1-dimethylethyl)-3-hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone, functions as a potent positive allosteric modulator of the GABA(B) receptor. caymanchem.comtocris.comwikipedia.orgscbt.com This means it enhances the activity of the endogenous agonist, gamma-aminobutyric acid (GABA), at the receptor site without directly activating the receptor itself at lower concentrations. tocris.comwikipedia.org However, studies have shown that this compound can also exhibit some intrinsic agonistic activity depending on the assay and receptor system used. helsinki.fi For instance, in an intracellular Ca2+ mobilization assay, this compound was found to be a pure allosteric modulator, while in a [35S]GTPγS binding assay, it demonstrated agonistic activity at both human and rat GABA(B) receptors. helsinki.fi This mixed profile, or context-dependent activity, is a critical aspect in the design of next-generation GABA(B) PAMs.
The design of compounds with modulated allosteric or agonistic profiles aims to fine-tune receptor activation. Pure PAMs are hypothesized to offer advantages over orthosteric agonists (like baclofen) by preserving the physiological spatiotemporal signaling of the GABA(B) receptor, potentially leading to a better therapeutic window and reduced side effects. ucc.ie Research involving this compound and other GABA(B) PAMs, such as ORM-27669, has revealed differences in their in vitro pharmacological profiles depending on the signaling pathway studied. helsinki.fi ORM-27669, for example, showed a more consistent allosteric profile across different assays compared to this compound, which displayed both PAM and intrinsic agonist activity in the [35S]GTPγS binding assay. helsinki.fi This highlights the complexity of allosteric modulation and the need for careful design and characterization of new compounds to achieve desired therapeutic effects with specific allosteric or minimal agonistic properties. The structural features of this compound that contribute to its PAM activity and, in some contexts, partial agonism, are subjects of ongoing investigation to inform the rational design of novel chemical entities with more precisely controlled receptor modulation profiles.
Identification of Biomarkers for Predicting Clinical Response
The identification of biomarkers capable of predicting clinical response to GABA(B) receptor modulators, including PAMs like this compound, is a crucial area for advancing their translational potential. While specific biomarkers directly linked to this compound treatment response in humans are not extensively documented in the provided search results, research with this compound in animal models provides insights into potential biological indicators. Studies in Sardinian alcohol-preferring (sP) rats have shown that this compound consistently reduces alcohol self-administration and drinking behavior. researchgate.netfrontiersin.orgoup.com The magnitude and stability of this effect over a 7-day treatment period suggest underlying neurobiological changes that could potentially serve as biomarkers. researchgate.net
Furthermore, this compound has been shown to reverse cocaine-induced neuroplasticity in mice, specifically normalizing the AMPA/NMDA receptor ratio in the nucleus accumbens. helsinki.fi This neuroplastic change represents a potential neurobiological correlate of the behavioral effects of this compound and could be explored as a potential biomarker for predicting response in substance use disorders. While direct clinical biomarkers for this compound are yet to be established, preclinical findings point towards alterations in neuroreceptor expression, synaptic plasticity markers, or specific behavioral responses in predictive animal models as potential avenues for biomarker discovery. The translational challenge lies in identifying analogous and measurable biomarkers in human populations that correlate with the observed preclinical efficacy of GABA(B) PAMs.
Considerations for Clinical Development and Application
The preclinical data on this compound suggest its potential therapeutic utility, particularly in the context of substance use disorders like alcohol addiction. researchgate.netfrontiersin.orgoup.com However, translating these preclinical findings into successful clinical applications requires careful consideration of several factors. The observed differences in the pharmacological profile of this compound across different signaling pathways and species helsinki.fi underscore the importance of thorough characterization during preclinical development to predict human response accurately.
The anxiolytic-like properties observed in animal models ucc.iemedchemexpress.comtargetmol.com suggest a broader potential beyond addiction, possibly including anxiety disorders. However, the clinical development of GABA(B) receptor-based drugs has historically faced challenges, partly due to side effects associated with agonists. ucc.ie The allosteric modulation strategy employed by this compound is intended to mitigate some of these issues, but careful clinical evaluation is necessary to confirm this.
While this compound itself may be in preclinical stages or used primarily as a research tool, the success of other GABA(B) PAMs in entering clinical trials (e.g., ASP8062) frontiersin.org provides a roadmap and highlights the feasibility of developing compounds targeting this receptor class. Considerations for clinical development would include:
Target Patient Populations: Identifying specific patient populations most likely to benefit based on preclinical efficacy data (e.g., individuals with alcohol use disorder or anxiety).
Translational Studies: Conducting studies to bridge the gap between preclinical findings and human response, potentially involving pharmacokinetic/pharmacodynamic studies and the exploration of translational biomarkers.
Profile Optimization: Further chemical design efforts to optimize the allosteric profile, oral bioavailability, and metabolic stability while minimizing potential off-target effects.
Clinical Trial Design: Designing rigorous clinical trials to evaluate efficacy and safety in the target patient populations.
The preclinical evidence for this compound's efficacy in reducing alcohol-related behaviors in animal models is compelling and stable over time compared to some other GABA(B) PAMs studied. researchgate.net This sustained effect is a positive indicator for potential clinical translation. However, comprehensive clinical trials are necessary to determine the safety, efficacy, and optimal application of this compound or related compounds in human patients.
Summary of Key Preclinical Findings for this compound
| Effect | Model/Assay | Key Finding | Citation |
| Allosteric Modulation (Potency/Efficacy) | GABA(B) receptor binding/functional assays | Increases potency (>15-fold) and efficacy (>149%) of GABA. tocris.comtargetmol.combiorbyt.com Potent and selective PAM. tocris.com | tocris.comtargetmol.combiorbyt.com |
| Intrinsic Agonist Activity | [35S]GTPγS binding assay (human/rat receptors) | Demonstrated agonistic activity, slightly lower efficacy than GABA. helsinki.fi | helsinki.fi |
| Anxiolytic-like Properties | Stress-induced hyperthermia (mice/rats) | Reverses stress-induced hyperthermia. caymanchem.comucc.iemedchemexpress.com | caymanchem.comucc.iemedchemexpress.com |
| Reduction of Alcohol Self-Administration | Operant self-administration (sP rats) | Dose-dependent suppression of lever responses for alcohol. caymanchem.comresearchgate.netfrontiersin.org | caymanchem.comresearchgate.netfrontiersin.org |
| Reduction of Alcohol Drinking | Two-bottle choice regimen (sP rats) | Immediate, stable, dose-related reduction in daily alcohol intake over 7 days. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Reversal of Cocaine-Induced Neuroplasticity | Nucleus accumbens (mice) | Markedly reversed cocaine-induced AMPA/NMDA ratio. helsinki.fi | helsinki.fi |
Q & A
Q. What experimental methodologies are recommended for determining the optimal coagulant dosage in BHFF systems?
To identify the optimal polyaluminium chloride silicate (PACS) dosage for turbidity removal, conduct Jar test experiments with standardized protocols:
- Rapid mixing : 200 rpm for 1 minute to disperse coagulant.
- Slow mixing : 50 rpm for 3 minutes to promote floc formation.
- Settling period : 5 minutes to quantify residual turbidity . Validate results using nephelometric turbidity units (NTU) and repeat trials (≥3 replicates) to ensure reproducibility .
Q. How should researchers design a BHFF system to evaluate micro-particle removal efficiency?
- System configuration : Combine a hydrocyclone for ballasted coagulation with an upflow filter for particle retention.
- Variables : Test influent turbidity (e.g., 20–200 NTU), particle size distribution (<100 μm), and hydraulic loading rates.
- Performance metrics : Measure suspended solids (SS) removal efficiency, filter recovery rate post-backwashing, and residual solid loading in media . Document variables using a Case Report Form (CRF) with pre-defined fields for data consistency .
Q. What key performance indicators (KPIs) are critical for assessing BHFF systems in stormwater treatment?
Track:
- SS removal efficiency : Calculated as
(Influent SS - Effluent SS) / Influent SS × 100. - Turbidity reduction : Target residual turbidity <2.0 NTU with PACS dosage optimization.
- Filter recovery rate : Post-backwashing media efficiency (mean 80.9–89.2% in BHFF trials) . Use coded lists and standardized units (e.g., mg/L, NTU) in CRFs to minimize ambiguity .
Advanced Research Questions
Q. How can researchers address contradictions in turbidity removal efficiency data across BHFF trials?
- Analytical approach : Perform mass balance analysis to reconcile discrepancies between SS and turbidity metrics.
- Statistical validation : Apply ANOVA or regression models to assess the impact of variables like PACS dosage or particle size distribution.
- Data normalization : Account for variations in influent water quality using baseline turbidity measurements .
Q. What frameworks guide the integration of BHFF systems with existing stormwater treatment infrastructure?
- Theoretical basis : Link hydrodynamic principles (e.g., Stokes' law for particle settling) with empirical data from upflow filtration studies .
- Comparative analysis : Benchmark BHFF against conventional systems (e.g., sedimentation tanks) using parameters like operational cost per m³ and micro-particle (<30 μm) removal efficiency .
Q. How to optimize backwashing protocols to minimize residual solids in BHFF filter media?
- Experimental design : Test backwashing intervals (e.g., every 24–48 hours) and fluidization velocities.
- Metrics : Quantify retained solids (mean 16.6–27.2% in BHFF trials) and filter recovery rates .
- Instrumentation : Use gravimetric analysis for solids quantification and pressure sensors to monitor head loss .
Data Management and Theoretical Frameworks
Q. What strategies ensure data integrity in longitudinal BHFF studies?
- CRF best practices :
- Avoid free-text responses; use coded lists (e.g., "0–5 NTU," "5–10 NTU").
- Include headers for participant/study IDs and version control .
- Data validation : Implement automated range checks (e.g., SS values ≤100%) and outlier detection algorithms .
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to BHFF research questions?
- Feasibility : Assess resource availability (e.g., PACS procurement, lab equipment).
- Novelty : Identify gaps in micro-particle removal mechanisms or coagulant recovery methods.
- Ethical compliance : Adhere to environmental safety standards for coagulant disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
